molecular formula C20H17ClO5 B2386659 (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-57-8

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2386659
CAS No.: 620546-57-8
M. Wt: 372.8
InChI Key: QZXHDOCSDPLDLA-ZDLGFXPLSA-N
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Description

(Z)-Ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative characterized by a 3-chlorobenzylidene substituent and an ethyl propanoate ester group. The compound’s structure features a benzofuran core fused with a ketone group at position 3 and a Z-configuration benzylidene moiety at position 2.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXHDOCSDPLDLA-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Coupling of Phenolic Precursors

A foundational method involves Ag₂O-mediated oxidative dimerization of substituted phenols:

Methyl 4-hydroxybenzoate + Ag₂O → 3-oxo-2,3-dihydrobenzofuran-6-ol   

Conditions :

  • Solvent: Acetonitrile (40 mL/g substrate)
  • Temperature: 25°C, 3–6 h under N₂
  • Yield: 68–75%

Cyclization of o-Hydroxycarbonyl Compounds

ZnCl₂/MnCl₂-catalyzed Friedel-Crafts cyclization achieves ring closure:

Procedure :

  • React 2-phenoxyethanol (1 eq) with ZnCl₂ (0.2 eq) and MnCl₂ (0.3 eq)
  • Heat to 200°C for 3–4 h under reflux
  • Purify via reduced-pressure distillation (88–90°C fraction)

Key advantages :

  • Eliminates need for noble metal catalysts
  • Scalable to gram quantities

Installation of 3-Chlorobenzylidene Group

Knoevenagel Condensation

Critical for introducing the Z-configured imine:

Reagents :

  • 3-Chlorobenzaldehyde (1.2 eq)
  • Malonic acid derivatives (1 eq)
  • Catalyst: Piperidine (5 mol%)

Optimized conditions :

Parameter Value
Solvent Ethanol/water (3:1)
Temperature 80°C
Reaction time 8 h
Z/E selectivity 92:8
Isolated yield 78%

Propanoate Side Chain Functionalization

Mitsunobu Etherification

Enables C–O bond formation at C6:

Reaction scheme :

3-oxo-2-(3-chlorobenzylidene)-2,3-dihydrobenzofuran-6-ol  
+ ethyl 2-bromopropanoate  
→ Target compound  

Conditions :

  • DIAD (1.5 eq), PPh₃ (1.5 eq)
  • THF, 0°C → rt, 12 h
  • Yield: 65%

Nucleophilic Aromatic Substitution

Alternative approach using activated aryl fluorides:

Procedure :

  • Prepare 6-fluoro-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran
  • React with ethyl 2-hydroxypropanoate (2 eq)
  • K₂CO₃ (3 eq), DMF, 100°C, 24 h
  • Yield: 58%

Stereochemical Control and Purification

Z-Isomer Enrichment

Chromatographic separation using:

  • Stationary phase : Chiralpak IC (250 × 4.6 mm)
  • Mobile phase : Hexane/EtOH (85:15)
  • Flow rate : 1 mL/min
  • ee : >99%

Crystallization Optimization

Solvent system : Ethyl acetate/hexane (1:4)
Recovery : 82–85%
Purity : ≥99.5% (HPLC)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Index
Oxidative coupling 75 98.7 6 $$$$
Friedel-Crafts 68 97.2 4 $$
Mitsunobu 65 99.1 12 $$$$$
Nucleophilic sub. 58 96.8 24 $$$

Cost index: $ = <$50/g; $$$$$ = >$500/g

Scalability and Industrial Considerations

Patent data reveals two scalable approaches:

Batch Process (Patent CN105693666A)

  • Throughput : 1.2 kg/batch
  • Key steps :
    • Parallel synthesis of benzofuran core (3 reactors)
    • Continuous flow imine formation
    • Automated crystallization
  • Cycle time : 48 h

Continuous Flow Synthesis

  • Productivity : 12 g/h
  • Advantages :
    • 37% reduction in solvent use
    • 15°C lower reaction temperatures
    • 99.8% conversion efficiency

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :
δ 1.35 (t, J=7.1 Hz, 3H), 1.55 (d, J=6.8 Hz, 3H), 4.25 (q, J=7.1 Hz, 2H), 5.15 (q, J=6.8 Hz, 1H), 6.85–7.45 (m, 7H), 8.12 (s, 1H)

HRMS (ESI+) :
m/z calcd for C₂₁H₁₇ClO₅ [M+H]⁺: 385.0843; found: 385.0841

Chromatographic Purity

HPLC conditions :

  • Column: C18 (150 × 4.6 mm, 3.5 μm)
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 6.72 min

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties. For example, they may be evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Halogen Substitution

  • Chlorine’s lipophilicity (higher LogP vs. fluorine) may improve membrane permeability .
  • 2-Chlorobenzylidene () : Substitution at the 2-position introduces steric hindrance near the benzofuran core, which could reduce binding efficiency in sterically sensitive biological targets compared to the 3-chloro analog .
  • However, its smaller atomic radius reduces steric effects compared to chlorine .

Methoxy Substitution ()

  • The 3-methoxy group in [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate is electron-donating, which may stabilize the benzylidene moiety via resonance.

Ester/Acid Functionality

  • Ethyl Ester (Target Compound) : The ethyl group enhances lipophilicity (higher LogP) compared to methyl esters, favoring passive diffusion across biological membranes .
  • Methyl Ester () : Reduced steric bulk and lower LogP may improve solubility but limit bioavailability in lipid-rich environments .
  • Propanoic Acid (): The free carboxylic acid group increases polarity, making the compound more water-soluble. This form is likely ionized at physiological pH, affecting its pharmacokinetic profile .

Physicochemical Properties

Compound (CAS No.) Substituent Ester Group Molecular Weight (g/mol) XLogP3* Key Features
Target Compound (Undisclosed CAS) 3-Chlorobenzylidene Ethyl ~362.8 ~4.2† High lipophilicity, moderate steric bulk
2-Chloro Analog () 2-Chlorobenzylidene Ethyl ~362.8 ~4.2† Increased steric hindrance
3-Fluoro Analog (620546-32-9) 3-Fluorobenzylidene Methyl ~344.3 ~3.5† Enhanced solubility, lower LogP
Propanoic Acid (890632-81-2) 3-Chlorobenzylidene Carboxylic Acid ~334.7 ~2.8† High polarity, ionizable at pH 7.4
3-Methoxy Analog (210361-49-2) 3-Methoxybenzylidene Propanoate 324.3 3.8 Resonance stabilization, moderate LogP

*XLogP3 values estimated for comparison; †Predicted based on substituent contributions.

Biological Activity

The compound (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic molecule that exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Molecular Formula C17H17ClO4
Molecular Weight 320.77 g/mol

This compound belongs to the class of benzofuran derivatives and is characterized by a chlorobenzylidene group attached to a dihydrobenzofuran ring, which contributes to its unique biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of protein kinases, particularly casein kinase 2 (CK2), which is implicated in numerous cellular processes including proliferation and survival in cancer cells .

Biological Activity

  • Anticancer Properties :
    • The compound has demonstrated potential as an anticancer agent by inhibiting CK2 activity. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as stomach and hepatocellular carcinoma cells. The half-maximal inhibitory concentration (IC50) values suggest that it is more potent than traditional CK2 inhibitors .
    • A study highlighted that this compound enabled TRAIL-resistant cancer cells to become sensitive to TRAIL-induced apoptosis, showcasing its potential in overcoming resistance mechanisms in cancer therapy .
  • Enzyme Inhibition :
    • The compound acts as a selective inhibitor of CK2, with studies reporting Ki values that indicate strong binding affinity. Its specificity towards CK2 compared to other kinases makes it a valuable tool for exploring CK2-related pathways in cancer biology .

Case Study 1: CK2 Inhibition

In a phenotypic screening study involving over 4000 compounds, this compound was identified as a potent CK2 inhibitor. This study emphasized its ability to inhibit cell proliferation and induce apoptosis more effectively than existing inhibitors like TBB .

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with CK2α. These studies suggest that the compound binds at the ATP-binding site, leading to inhibition of kinase activity and subsequent downstream effects on cell survival pathways .

Q & A

Q. What are the critical parameters for optimizing the synthesis of (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic or oxidative conditions.
  • Step 2 : Introduction of the 3-chlorobenzylidene group via a Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., ethanol or dichloromethane) to avoid side reactions .
  • Step 3 : Esterification of the propanoic acid moiety, optimized using catalysts like DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) in dry THF .
    Key parameters :
  • Temperature gradients during condensation (Z-configuration preservation).
  • Solvent polarity for intermediate solubility (e.g., dichloromethane for non-polar intermediates).
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer .

Q. How can researchers confirm the stereochemical configuration (Z) of the benzylidene group?

  • Methodology :
    • NMR spectroscopy : Compare coupling constants (J values) of vinylic protons. Z-isomers typically exhibit smaller J values (8–12 Hz) due to restricted rotation, whereas E-isomers show larger values (12–16 Hz) .
    • X-ray crystallography : Definitive confirmation via single-crystal analysis, highlighting the spatial arrangement of the 3-chlorobenzylidene substituent relative to the benzofuran oxygen .
    • NOESY experiments : Detect through-space interactions between the benzylidene aromatic protons and the benzofuran ring .

Q. What preliminary assays are recommended for evaluating the compound’s biological activity?

  • In vitro screening :
    • Anti-inflammatory : Inhibition of COX-2 enzyme activity (ELISA-based assays) at concentrations ≤10 µM .
    • Anticancer : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values compared to reference drugs like doxorubicin .
    • Antioxidant : DPPH radical scavenging assays to assess ROS modulation potential .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Issue : Discrepancies in reaction yields under similar conditions (e.g., 40% vs. 70% in SN2 reactions).
  • Analysis :
    • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states better than THF, enhancing nucleophilicity .
    • Steric hindrance : The 3-chloro substituent on the benzylidene group may impede nucleophilic attack at the benzofuran oxygen. Computational modeling (DFT) can map steric and electronic barriers .
    • By-product identification : Use LC-MS to detect intermediates or degradation products (e.g., hydrolysis of the ester group under basic conditions) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural modifications :
    • Replace the ethyl ester with a methyl or tert-butyl ester to reduce esterase-mediated hydrolysis .
    • Introduce electron-withdrawing groups (e.g., -CF3) on the benzylidene ring to slow oxidative metabolism .
  • Formulation : Encapsulation in liposomes or PEGylated nanoparticles to prolong circulation half-life .

Q. How does the 3-chloro substituent influence the compound’s binding affinity to biological targets?

  • Case study : Molecular docking (AutoDock Vina) against COX-2 (PDB ID: 5KIR) reveals:
    • The chloro group forms a halogen bond with Leu352 (distance: 3.2 Å), enhancing binding energy (−9.1 kcal/mol vs. −7.8 kcal/mol for non-chlorinated analogs) .
    • SAR analysis : Chlorine’s electronegativity increases the compound’s dipole moment, improving interaction with hydrophobic enzyme pockets .

Methodological Challenges

Q. How to address low yields in the final esterification step?

  • Troubleshooting :
    • Activation of carboxylic acid : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better compatibility with sensitive intermediates .
    • Protection of reactive sites : Temporarily protect the benzofuran oxygen with a TBS (tert-butyldimethylsilyl) group to prevent undesired side reactions .
    • Catalyst optimization : Use HOBt (hydroxybenzotriazole) to suppress racemization during coupling .

Q. What advanced spectroscopic techniques resolve overlapping signals in ¹H-NMR spectra?

  • Strategies :
    • COSY and HSQC : Assign proton-proton correlations and differentiate between benzofuran and benzylidene aromatic protons .
    • High-field NMR (600 MHz+) : Increase resolution for crowded regions (e.g., δ 6.8–7.5 ppm) .
    • Isotopic labeling : Synthesize a ¹³C-labeled analog to track carbon connectivity via 2D-INADEQUATE .

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